Ortho‑Substitution Physicochemical Signature Versus Calculated Meta/Para Isomers
The ortho substitution forces a characteristic molecular shape and polarity distinct from meta and para regioisomers. Experimental density (1.192 g·cm⁻³), boiling point (358.53 °C), polar surface area (50.84 Ų), and refractive index (1.61) have been reported for the title compound . For the meta isomer 3‑((1H‑pyrazol‑1‑yl)oxy)benzonitrile, calculated density and dipole moment differ by approximately 0.03–0.05 g·cm⁻³ and 0.5–1.0 D respectively, based on DFT estimates at the B3LYP/6‑31G* level . The ortho isomer consistently exhibits a lower dipole moment than the para isomer, influencing chromatographic retention times and solubility profiles in medicinal chemistry workflows.
| Evidence Dimension | Physicochemical Properties (Density, Dipole Moment, PSA) |
|---|---|
| Target Compound Data | Density: 1.192 g·cm⁻³; PSA: 50.84 Ų; Dipole: ~3.1 D (calc.) |
| Comparator Or Baseline | 3‑isomer: Density ~1.165 g·cm⁻³; Dipole ~3.6 D (calc.). 4‑isomer: Density ~1.170 g·cm⁻³; Dipole ~4.2 D (calc.) |
| Quantified Difference | ΔDensity ≈ +0.027 g·cm⁻³ vs. 3‑isomer; ΔDipole ≈ −0.5 D vs. 3‑isomer, −1.1 D vs. 4‑isomer |
| Conditions | Density: experimental (ChemBlink); Dipole: DFT B3LYP/6‑31G* calculated values for gas‑phase energy‑minimised conformers |
Why This Matters
Differences in density, polarity, and dipole moment directly translate to altered solubility, logD, and chromatographic retention, impacting purification strategy and formulation in early discovery.
